molecular formula C12H10F16O3 B3039740 1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane CAS No. 130307-15-2

1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane

Cat. No.: B3039740
CAS No.: 130307-15-2
M. Wt: 506.18 g/mol
InChI Key: PPUXLPYUGZRAOC-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane is an organofluorine compound known for its high fluorine content. Organofluorine compounds are unique due to their chemical stability and resistance to degradation, which makes them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane involves several steps:

  • Fluorination: The process begins with the selective fluorination of suitable hydrocarbon precursors. This can be achieved using reagents like elemental fluorine (F2), cobalt(III) fluoride (CoF3), or xenon difluoride (XeF2).

  • Ethers Formation: Formation of the ether functional groups is accomplished using Williamson ether synthesis, which involves the reaction of an alkoxide with a halide.

  • Combining the Fluorinated Sections: The final step involves linking the fluorinated chains through etherification.

Industrial Production Methods

In industrial settings, the production of such highly fluorinated compounds often employs continuous flow reactors to manage the highly exothermic reactions and toxic reagents involved. Industrial processes aim for efficiency and safety, often leveraging automated systems for precision.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane exhibits stability, yet it can still participate in specific types of reactions:

  • Substitution Reactions: While direct nucleophilic substitutions are rare due to the compound’s stability, certain conditions can promote these reactions.

  • Oxidation and Reduction: The fluorine atoms confer resistance to oxidation, though under extreme conditions, oxidation can occur.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4) can be employed under acidic conditions.

  • Reducing Agents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products Formed

Oxidation might yield partially oxidized fluorinated alcohols, while reduction typically results in the partial removal of fluorine atoms or hydrogenation of any double bonds present in the molecule.

Scientific Research Applications

1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane is valuable in:

  • Chemistry: As a solvent and reagent in organic synthesis due to its inertness.

  • Biology: Studying interactions with biomolecules, given its stability and unique interactions with biological systems.

  • Medicine: Potential in drug delivery systems due to its resistance to metabolic breakdown.

  • Industry: Used in the manufacturing of specialty polymers and as a component in high-performance lubricants and refrigerants.

Mechanism of Action

The compound’s effects are largely due to the presence of multiple fluorine atoms, which influence its interactions:

  • Molecular Targets: It interacts with cell membranes and proteins, often altering their properties due to fluorine’s high electronegativity.

  • Pathways Involved: Its stability means it is less reactive with common biological pathways, making it ideal for use in environments requiring non-reactive substances.

Comparison with Similar Compounds

  • Perfluoroalkanes: Similar high fluorine content but without the ether linkages.

  • Fluorinated Ethers: Compounds like perfluoromethylcyclohexane share similar applications but differ in structure.

There you have it! The world of organofluorine compounds is intricate, and this compound certainly stands out for its distinctive chemical structure and properties

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4,5,5-octafluoropentoxymethoxymethoxy)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F16O3/c13-5(14)9(21,22)11(25,26)7(17,18)1-29-3-31-4-30-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUXLPYUGZRAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OCOCOCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane
Reactant of Route 2
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane
Reactant of Route 4
Reactant of Route 4
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane
Reactant of Route 5
Reactant of Route 5
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane
Reactant of Route 6
Reactant of Route 6
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane

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